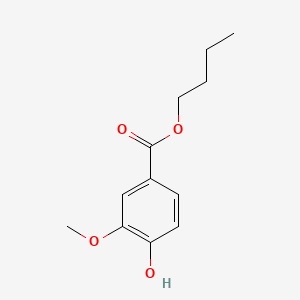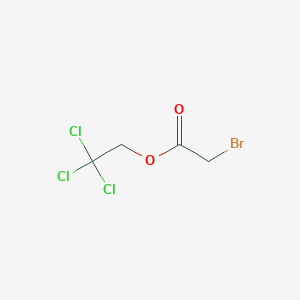
2,2,2-Trichloroethyl 2-bromoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloroethyl 2-bromoacetate is an organic compound with the molecular formula C4H4BrCl3O2 It is a derivative of bromoacetic acid and trichloroethanol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloroethyl 2-bromoacetate typically involves the esterification of bromoacetic acid with 2,2,2-trichloroethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the production process. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions: 2,2,2-Trichloroethyl 2-bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by various nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted derivatives.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and 2,2,2-trichloroethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using dilute hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reagent for the reduction of this compound.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives such as azides, thiocyanates, and amines.
Hydrolysis: Bromoacetic acid and 2,2,2-trichloroethanol.
Reduction: The corresponding alcohol, 2,2,2-trichloroethyl alcohol.
科学研究应用
2,2,2-Trichloroethyl 2-bromoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of 2,2,2-Trichloroethyl 2-bromoacetate involves its reactivity towards nucleophiles and its ability to undergo ester hydrolysis. The bromine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations where the compound acts as an electrophilic reagent. Additionally, the ester bond can be hydrolyzed to release bromoacetic acid and 2,2,2-trichloroethanol, which can further participate in various biochemical and chemical processes.
相似化合物的比较
2,2,2-Trichloroethyl acetate: Similar in structure but lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2,2,2-Trichloroethyl chloroformate: Contains a chloroformate group instead of a bromoacetate group, used primarily as a protecting group in organic synthesis.
2,2,2-Trichloroethanol: The alcohol counterpart of 2,2,2-Trichloroethyl 2-bromoacetate, used as a solvent and intermediate in organic synthesis.
Uniqueness: this compound is unique due to the presence of both the trichloroethyl and bromoacetate functionalities. This dual functionality imparts distinct reactivity patterns, making it a versatile reagent in organic synthesis. Its ability to undergo nucleophilic substitution and ester hydrolysis reactions makes it valuable in the synthesis of complex molecules.
属性
CAS 编号 |
55110-70-8 |
|---|---|
分子式 |
C4H4BrCl3O2 |
分子量 |
270.33 g/mol |
IUPAC 名称 |
2,2,2-trichloroethyl 2-bromoacetate |
InChI |
InChI=1S/C4H4BrCl3O2/c5-1-3(9)10-2-4(6,7)8/h1-2H2 |
InChI 键 |
GEYYLJCQSBTPQO-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)OCC(Cl)(Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B13815413.png)
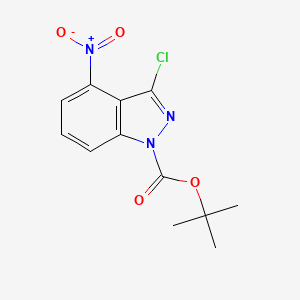
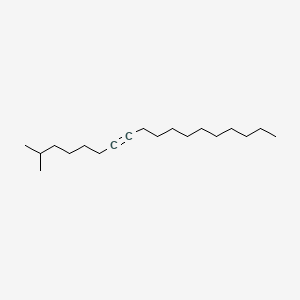
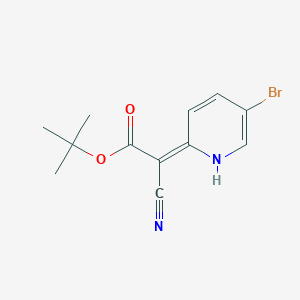
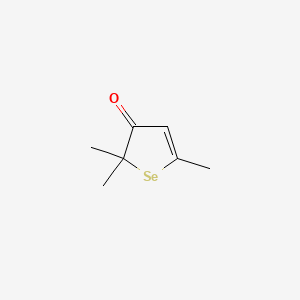
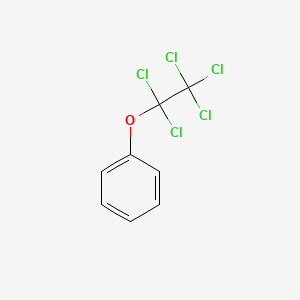


![[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13815481.png)
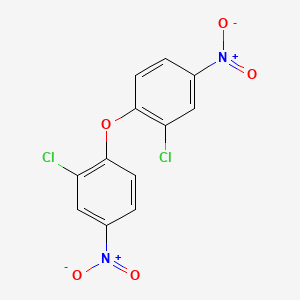
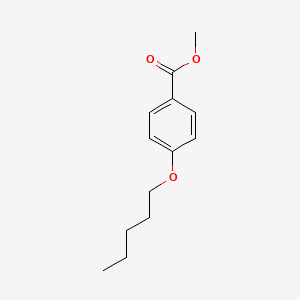
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-(4-methylphenyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B13815502.png)
![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester](/img/structure/B13815511.png)
